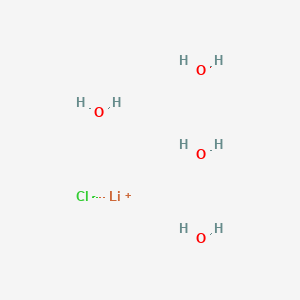

Lithium;chloride;tetrahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium chloride tetrahydrate is a chemical compound with the formula LiCl·4H₂O. It is a white crystalline solid that is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium chloride tetrahydrate can be synthesized by reacting lithium carbonate with hydrochloric acid. The reaction produces lithium chloride, which can then be crystallized from an aqueous solution to form the tetrahydrate:

Li2CO3+2HCl→2LiCl+H2O+CO2

Industrial Production Methods

In industrial settings, lithium chloride is often produced by treating lithium carbonate with hydrochloric acid. The resulting lithium chloride solution is then evaporated to obtain the anhydrous form, which can be further hydrated to produce lithium chloride tetrahydrate .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium chloride tetrahydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Lithium chloride does not readily undergo oxidation or reduction reactions due to its ionic nature.

Substitution: It can participate in substitution reactions, particularly with other halides or bases.

Common Reagents and Conditions

- Lithium chloride reacts with sulfuric acid to form lithium sulfate and hydrogen chloride:

Reaction with Sulfuric Acid: 2LiCl+H2SO4→2HCl+Li2SO4

It reacts with sodium hydroxide to form lithium hydroxide and sodium chloride:Reaction with Sodium Hydroxide: LiCl+NaOH→LiOH+NaCl

Major Products Formed

The major products formed from these reactions include lithium sulfate, hydrogen chloride, lithium hydroxide, and sodium chloride .

Wissenschaftliche Forschungsanwendungen

Lithium chloride tetrahydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of lithium chloride involves several molecular targets and pathways:

Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium chloride inhibits GSK-3, which plays a role in various cellular processes, including cell differentiation and apoptosis.

Phosphatidylinositol Signaling Pathway: It inhibits inositol monophosphatase within this pathway, affecting the levels of inositol triphosphate and diacylglycerol.

Neurotransmitter Regulation: Lithium chloride helps regulate neurotransmitter levels, particularly glutamate, to maintain a stable and healthy balance between neurons.

Vergleich Mit ähnlichen Verbindungen

Lithium chloride tetrahydrate can be compared with other lithium halides, such as:

Lithium Fluoride (LiF): Unlike lithium chloride, lithium fluoride is less soluble in water and has different applications, primarily in the production of ceramics and glass.

Lithium Bromide (LiBr): Lithium bromide is more hygroscopic than lithium chloride and is used in air conditioning systems and as a desiccant.

Lithium Iodide (LiI): Lithium iodide is used in organic synthesis and as a solid electrolyte in lithium batteries.

Lithium chloride tetrahydrate is unique due to its high solubility in water and its ability to form crystalline hydrates, which are not common among other alkali metal chlorides .

Eigenschaften

CAS-Nummer |

56088-71-2 |

|---|---|

Molekularformel |

ClH8LiO4 |

Molekulargewicht |

114.5 g/mol |

IUPAC-Name |

lithium;chloride;tetrahydrate |

InChI |

InChI=1S/ClH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |

InChI-Schlüssel |

VFRHRHSJPIYWSE-UHFFFAOYSA-M |

Kanonische SMILES |

[Li+].O.O.O.O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)

![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)

![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)

![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)